3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a triazine ring fused to an indole moiety The presence of a methylsulfonyl group at the 3-position of the triazine ring further distinguishes it from other related compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-1,2,4-triazine with indole derivatives in the presence of a sulfonylating agent. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The triazine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Dihydro triazinoindole derivatives.
Substitution: Various substituted triazinoindole derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In the context of its anticancer activity, the compound has been shown to bind to iron ions, thereby disrupting iron homeostasis in cancer cells. This leads to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis through the mitochondrial pathway . Additionally, the compound may inhibit key enzymes involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
- 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
- 3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole
- 3-methylthio-1,2,4-triazino[5,6-b]indole
Uniqueness
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it a valuable scaffold for the development of new therapeutic agents and functional materials .
Properties
CAS No. |
24838-18-4 |
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Molecular Formula |
C10H8N4O2S |
Molecular Weight |
248.26 g/mol |
IUPAC Name |
3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C10H8N4O2S/c1-17(15,16)10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14) |
InChI Key |
GNDAILGHJSMACY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Origin of Product |
United States |
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